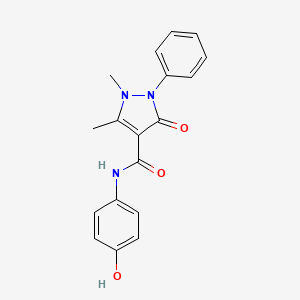![molecular formula C5H6N4O2 B8371800 (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one](/img/structure/B8371800.png)
(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring with hydroxy, oxo, and carboxamidine functional groups. Its molecular formula is C5H6N4O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by oxidation and amidation steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce N-hydroxy-6-hydroxy-1,6-dihydropyridazine-3-carboxamidine.
Aplicaciones Científicas De Investigación
(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways, such as the NF-κB/MAPK pathway, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but lacks the hydroxy and carboxamidine groups.
N-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxamidine: Similar but with a pyridine ring instead of pyridazine.
Uniqueness
(6Z)-6-[amino(nitroso)methylidene]-1,2-dihydropyridazin-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C5H6N4O2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
N'-hydroxy-6-oxo-1H-pyridazine-3-carboximidamide |
InChI |
InChI=1S/C5H6N4O2/c6-5(9-11)3-1-2-4(10)8-7-3/h1-2,11H,(H2,6,9)(H,8,10) |
Clave InChI |
HQDNOXPQQUJJQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NN=C1C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3-(4-Fluorophenyl)(1h-indazol-5-yl)]-n-(3-nitrophenyl)carboxamide](/img/structure/B8371763.png)







![4-Oxo-4-{4-[4-(propan-2-yl)phenoxy]phenyl}but-2-enoic acid](/img/structure/B8371818.png)
